molecular formula C18H27BO5 B13929545 tert-Butyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

tert-Butyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B13929545
M. Wt: 334.2 g/mol
InChI Key: BCAUFTRJYMCEIO-UHFFFAOYSA-N
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Description

tert-Butyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the borylation of an appropriate aryl halide. One common method is the palladium-catalyzed borylation of 2-methoxy-5-bromobenzoic acid tert-butyl ester using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., DMF, toluene).

    Conditions: Reactions are typically carried out at temperatures ranging from room temperature to 100°C, depending on the specific reagents and desired reaction rate.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is used as a building block in the synthesis of complex organic molecules. Its stability and reactivity make it an ideal candidate for various cross-coupling reactions.

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic applications. For example, it can be used to create inhibitors for specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound is employed in the production of advanced materials, such as organic semiconductors and polymers. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The palladium catalyst is then regenerated, allowing the reaction cycle to continue .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate

Uniqueness

Compared to similar compounds, tert-Butyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate offers unique reactivity due to the presence of the methoxy group, which can influence the electronic properties of the molecule. This makes it particularly useful in specific synthetic applications where electronic effects play a crucial role.

Properties

Molecular Formula

C18H27BO5

Molecular Weight

334.2 g/mol

IUPAC Name

tert-butyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C18H27BO5/c1-16(2,3)22-15(20)13-11-12(9-10-14(13)21-8)19-23-17(4,5)18(6,7)24-19/h9-11H,1-8H3

InChI Key

BCAUFTRJYMCEIO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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